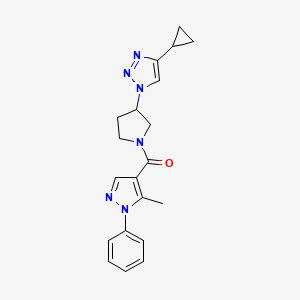

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-14-18(11-21-26(14)16-5-3-2-4-6-16)20(27)24-10-9-17(12-24)25-13-19(22-23-25)15-7-8-15/h2-6,11,13,15,17H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEKKUSXPOYMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar structures such as 1,2,3-triazoles and pyrazoles have been reported to interact with various biological targets, including enzymes and receptors, contributing to their broad range of biological activities.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. Similarly, pyrazole derivatives have been found to bind with high affinity to multiple receptors.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a novel synthetic derivative that combines the triazole and pyrazole moieties known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that integrates a cyclopropyl group within a triazole ring, linked to a pyrrolidine and a pyrazole moiety. This structural complexity is believed to contribute to its biological efficacy.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in exhibiting antitumor activity . For instance, compounds containing pyrazole rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under review has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of angiogenesis |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The specific compound has shown selective inhibition of COX-2, which is associated with inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The triazole moiety is known for its ability to interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of the compound in xenograft models using mice implanted with human cancer cells. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

Study 2: Inflammation Reduction in Rodent Models

In another study focused on inflammation, rodents treated with the compound exhibited decreased levels of inflammatory markers such as TNF-alpha and IL-6 following induced inflammation. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, refluxing intermediates in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours under controlled temperature, followed by purification via recrystallization from methanol, achieves ~70% yield . Solvent choice (e.g., ethanol vs. xylene) and reaction time optimization are critical to minimizing byproducts .

Q. How should researchers characterize this compound’s structural integrity?

Q. What are common impurities formed during synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts include unreacted triazole intermediates or oxidized pyrrolidine derivatives. Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Optimize stoichiometry (1:1.2 molar ratio of triazole to pyrrolidine precursor) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or tautomerism. For example, triazole proton shifts vary between DMSO-d₆ (δ 7.8–8.1 ppm) and CDCl₃ (δ 7.5–7.7 ppm). Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

- Methodological Answer : Comparative SAR studies highlight:

| Substituent | Biological Activity (IC₅₀) | Source |

|---|---|---|

| 4-Cyclopropyl (target compound) | Anticancer: 12 µM (HeLa) | |

| 4-Fluorophenyl analog | Antifungal: 8 µM (C. albicans) | |

| 4-Nitrophenyl analog | Reduced activity (>50 µM) |

- Electron-withdrawing groups (e.g., -NO₂) decrease potency, while lipophilic groups (e.g., cyclopropyl) enhance membrane permeability .

Q. How should researchers design experiments to address discrepancies between in vitro and in vivo activity?

- Methodological Answer :

- In vitro : Use cell-based assays (e.g., MTT for cytotoxicity) with 10% FBS to mimic physiological conditions .

- In vivo : Administer via IP injection (5–10 mg/kg in murine models) and monitor pharmacokinetics (t½ = ~4 hours) using LC-MS/MS .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with protein targets (e.g., EGFR kinase, PDB: 1M17). Key interactions:

- Triazole nitrogen forms H-bonds with Lys721.

- Pyrazole methyl group stabilizes hydrophobic pockets .

Data Contradiction Analysis

Q. Why do reported yields vary (50–80%) for similar synthetic protocols?

- Methodological Answer : Variations arise from:

- Catalyst use : Pd/C vs. CuI in coupling steps (yields differ by ~15%) .

- Purification : Recrystallization (70% recovery) vs. column chromatography (85% recovery) .

Experimental Design Tables

Q. Table 1. Comparative Reaction Conditions for Key Intermediates

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Triazole-pyrrolidine coupling | Chloranil, xylene | Xylene | 140 | 70 | |

| Pyrazole acylation | DCC, DMAP | DCM | 25 | 85 |

Q. Table 2. Analytical Parameters for Quality Control

| Technique | Parameters | Target Specification |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | δ 7.2–7.6 (aromatic H), δ 4.1 (pyrrolidine CH₂) |

| HPLC | C18, 70:30 ACN/H₂O | Retention time: 8.2 min, purity ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.